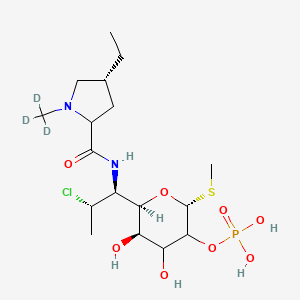

Clindamycin B-d3 2-Phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Clindamycin B-d3 2-Phosphate is a derivative of clindamycin, a lincosamide antibiotic. This compound is primarily used in the treatment of serious infections caused by susceptible anaerobic bacteria and certain strains of streptococci, staphylococci, and pneumococci. This compound is a prodrug, meaning it is converted into its active form, clindamycin, in the body. This conversion allows for better solubility and reduced pain upon injection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clindamycin B-d3 2-Phosphate typically involves the phosphorylation of clindamycin. One common method starts with clindamycin hydrochloride alcoholate as the raw material. This is then converted to clindamycin isopropylidene alkali, followed by phosphorylation using phosphorus oxychloride as the phosphatiding agent . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the raw materials are mixed and reacted under controlled conditions. The process includes steps such as purification and quality control to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Clindamycin B-d3 2-Phosphate undergoes several types of chemical reactions, including:

Hydrolysis: The compound is hydrolyzed to release the active clindamycin.

Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.

Substitution: Various substituents can be added to the molecule to create derivatives with different properties.

Common Reagents and Conditions

Hydrolysis: Typically involves water and an acidic or basic catalyst.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under controlled conditions.

Major Products

The major product of hydrolysis is clindamycin, the active antibiotic.

Scientific Research Applications

Clindamycin B-d3 2-Phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the study of lincosamide antibiotics.

Biology: Employed in studies of bacterial protein synthesis and resistance mechanisms.

Medicine: Investigated for its efficacy in treating various bacterial infections, including those resistant to other antibiotics.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Clindamycin B-d3 2-Phosphate exerts its effects by binding to the 50S ribosomal subunit of bacteria. This binding disrupts protein synthesis by interfering with the transpeptidation reaction, thereby inhibiting early chain elongation. This disruption leads to changes in the bacterial cell wall, decreasing adherence to host cells and increasing intracellular killing of bacteria .

Comparison with Similar Compounds

Similar Compounds

Clindamycin Hydrochloride: Another form of clindamycin used for oral administration.

Lincomycin: The parent compound from which clindamycin is derived.

Clindamycin Phosphate: A prodrug similar to Clindamycin B-d3 2-Phosphate but used in different formulations.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass spectrometric signature, allowing for precise tracking and analysis in biological systems .

Properties

Molecular Formula |

C17H32ClN2O8PS |

|---|---|

Molecular Weight |

494.0 g/mol |

IUPAC Name |

[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-(trideuteriomethyl)pyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26)/t8-,9+,10?,11+,12+,13?,14+,15?,17+/m0/s1/i3D3 |

InChI Key |

GOTDPKVMVWZIIW-BHOIPQKFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C[C@@H](CC1C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)O)[C@H](C)Cl)CC |

Canonical SMILES |

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-O-[1-C-[4-chloro-3-[(4-ethoxyphenyll)methyl]phenyl]-D-glucopyranosyl]-D-glucitol](/img/structure/B13853620.png)

![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)

![2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B13853665.png)

![6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13853680.png)

![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13853681.png)

![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)

![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)

![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)

![ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13853710.png)